molecular formula C9H7ClN2O2S2 B11800489 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B11800489
M. Wt: 274.8 g/mol
InChI Key: OJXGAAKRPYPWDK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methylsulfonyl group attached to the thiadiazole ring

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenyl isocyanide with methylsulfonyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:

    4-Chlorophenyl methyl sulfone: This compound lacks the thiadiazole ring but shares the chlorophenyl and methylsulfonyl groups.

    4-Chlorophenyl isocyanide: This compound contains the chlorophenyl group but has an isocyanide functional group instead of the thiadiazole ring.

    Methylsulfonylmethanesulfonate: This compound contains the methylsulfonyl group but lacks the chlorophenyl and thiadiazole components.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7ClN2O2S2

Molecular Weight

274.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methylsulfonylthiadiazole

InChI

InChI=1S/C9H7ClN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3

InChI Key

OJXGAAKRPYPWDK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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